1-(4-bromophenyl)-5-(4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-bromophenyl)-5-(4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C19H15BrN4O2 and its molecular weight is 411.259. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-bromophenyl)-5-(4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.
Synthesis of the Compound
The synthesis of pyrazolo[3,4-d]pyrimidines typically involves the condensation of appropriate hydrazones with various electrophiles. In the case of this compound, the synthesis may follow a pathway similar to that described for other pyrazole derivatives, where the bromophenyl and methoxybenzyl groups are introduced through specific reactions involving substituted aromatic compounds and hydrazine derivatives.
Anticancer Properties
Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity. For instance:
- In vitro studies have shown that compounds containing this scaffold can inhibit cell proliferation across various cancer types, including breast (MDA-MB-231), lung, and colorectal cancers .
- In vivo studies further support these findings, demonstrating tumor growth inhibition in animal models treated with pyrazolo[3,4-d]pyrimidine derivatives .
The mechanism of action often involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. For example, some derivatives have been identified as inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which plays a crucial role in tumor angiogenesis .
Antimicrobial Activity
The presence of halogen substituents such as bromine in the structure enhances antimicrobial activity. Studies have shown that pyrazolo[3,4-d]pyrimidines can exhibit antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The structural activity relationship suggests that modifications at specific positions can optimize efficacy against these pathogens .
Study 1: Anticancer Efficacy
A recent study synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anticancer properties. The lead compound demonstrated potent antiproliferative effects against multiple cancer cell lines with IC50 values in the low micromolar range. The study highlighted the importance of substituent variations in enhancing biological activity .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial potential of substituted pyrazolo[3,4-d]pyrimidines. The results indicated that compounds with bromine and methoxy groups exhibited superior antibacterial activity compared to their unsubstituted counterparts. The study emphasized the need for further optimization to develop effective antimicrobial agents based on this scaffold .
Summary of Findings
The biological activity of This compound is characterized by:
Activity Type | Efficacy | Mechanism |
---|---|---|
Anticancer | Significant inhibition of cell proliferation across multiple cancer types | Inhibition of VEGFR-2 and other signaling pathways |
Antimicrobial | Effective against various bacterial strains | Enhanced activity due to halogen substitution |
属性
IUPAC Name |
1-(4-bromophenyl)-5-[(4-methoxyphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O2/c1-26-16-8-2-13(3-9-16)11-23-12-21-18-17(19(23)25)10-22-24(18)15-6-4-14(20)5-7-15/h2-10,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPPFCSGOWRWFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。